molecular formula C12H14N4O3 B13863382 tert-butyl-1-(1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate

tert-butyl-1-(1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate

Cat. No.: B13863382
M. Wt: 262.26 g/mol
InChI Key: SQDGAIILSWNQTE-UHFFFAOYSA-N
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Description

Tert-butyl-1-(1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a pyrazole ring, a pyridazine ring, and a tert-butyl ester group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-1-(1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Formation of the Pyridazine Ring: The pyridazine ring can be formed by the condensation of a hydrazine derivative with a 1,4-diketone.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl-1-(1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or pyridazine derivatives.

Scientific Research Applications

Tert-butyl-1-(1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl-1-(1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (1-(1H-pyrazol-4-yl)ethyl)carbamate
  • Tert-butyl (1-methyl-1H-pyrazol-4-yl)carbamate

Uniqueness

Tert-butyl-1-(1H-pyrazol-4-yl)-4-oxo-1,4-dihydropyridazine-3-carboxylate is unique due to its combination of a pyrazole and pyridazine ring system, which imparts distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

tert-butyl 4-oxo-1-(1H-pyrazol-4-yl)pyridazine-3-carboxylate

InChI

InChI=1S/C12H14N4O3/c1-12(2,3)19-11(18)10-9(17)4-5-16(15-10)8-6-13-14-7-8/h4-7H,1-3H3,(H,13,14)

InChI Key

SQDGAIILSWNQTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C=CC1=O)C2=CNN=C2

Origin of Product

United States

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